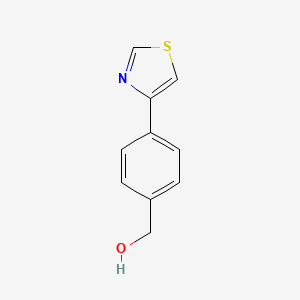

(4-(Thiazol-4-yl)phenyl)methanol

Description

Contextualization within Thiazole (B1198619) and Phenylmethanol Chemistry

Thiazole , a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. mdpi.comwisdomlib.org Its aromatic nature allows for a variety of chemical reactions, making it a versatile scaffold for the synthesis of new compounds. mdpi.comnih.gov The thiazole ring is a key component in numerous biologically active molecules, including a number of FDA-approved drugs. fabad.org.tr Derivatives of thiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgontosight.aiijsrst.com The presence of both a hydrogen bond donor (NH) and acceptor (N) in the thiazole ring system contributes to its ability to interact with biological targets. researchgate.net

Phenylmethanol , also known as benzyl (B1604629) alcohol, and its derivatives are fundamental building blocks in organic synthesis. ncert.nic.in They are frequently used as starting materials and intermediates in the production of a vast array of other compounds. ncert.nic.in The hydroxyl group of phenylmethanol can be readily oxidized to form aldehydes or carboxylic acids, and the phenyl ring can undergo various substitution reactions. smolecule.comyoutube.com Phenol derivatives, a related class, are recognized as important precursors for bioactive natural products and polymers. nih.gov

Historical Perspective of Analogous Compound Studies

The study of compounds analogous to (4-(Thiazol-4-yl)phenyl)methanol has a long history, driven by the quest for new therapeutic agents and functional materials. Research into thiazole derivatives has been ongoing for decades, with a significant focus on their medicinal applications. mdpi.comnih.gov Early studies often involved the synthesis of various substituted thiazoles and screening them for biological activity.

A retrospective look at the literature reveals extensive research on compounds where the core thiazole-phenyl structure is maintained but with different substituents. For instance, studies on compounds like [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol and [2-(4-Methoxy-phenyl)-thiazol-4-yl]-methanol have provided valuable insights into structure-activity relationships. sigmaaldrich.com These studies have shown that even small changes to the substituents on the phenyl or thiazole ring can significantly impact the compound's biological profile. For example, the introduction of a halogen, such as in [2-(4-Bromo-phenyl)-thiazol-4-yl]-methanol, can alter a compound's metabolic stability and pharmacokinetic properties.

Furthermore, the synthesis of thiazole-containing hybrids, where the thiazole ring is combined with other heterocyclic systems, has been a fruitful area of research, leading to the discovery of potent antimicrobial and anticancer agents. acs.org These historical studies on analogous compounds have laid the groundwork for understanding the potential of molecules like this compound.

Current Research Landscape and Gaps for this compound

Current research continues to explore the vast potential of thiazole-containing compounds. Recent studies have focused on the development of novel synthetic methodologies to create diverse libraries of thiazole derivatives for high-throughput screening. nih.govmdpi.com There is a growing interest in the application of thiazole-based compounds in materials science, particularly in the development of organic electronics. mdpi.com

Specifically for this compound and its close analogs, research is often geared towards their potential as inhibitors of specific enzymes or as modulators of biological pathways. For example, some thiazole derivatives have been investigated as tyrosinase inhibitors, with potential applications in cosmetics and medicine. nih.gov

However, a review of the current literature reveals that while the broader class of thiazole-phenyl compounds is well-studied, this compound itself has not been the subject of extensive, dedicated research programs. Much of the available information comes from its inclusion in larger studies of related compounds or as a chemical intermediate. There is a clear gap in the literature regarding a comprehensive evaluation of the specific biological activities and potential applications of this particular compound. Future research could focus on a more in-depth investigation of its pharmacological profile, including its mechanism of action at a molecular level.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,3-thiazol-4-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVWGXVMHZVOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Thiazol 4 Yl Phenyl Methanol

Retrosynthetic Analysis of (4-(Thiazol-4-yl)phenyl)methanol

A logical retrosynthetic analysis of this compound reveals several key disconnection points, suggesting plausible synthetic pathways. The primary disconnection breaks the thiazole (B1198619) ring, leading back to simpler, commercially available precursors.

Disconnection Approach 1: Hantzsch Thiazole Synthesis

The most prominent retrosynthetic pathway involves the disconnection of the thiazole ring, a strategy that leads back to the well-established Hantzsch thiazole synthesis. chemicalbook.comchemhelpasap.comsynarchive.com This approach disconnects the C4-C5 and N3-C4 bonds of the thiazole ring. This suggests that the thiazole ring can be constructed from a thioamide and an α-halocarbonyl compound. For the target molecule, this would involve the reaction of a suitable thioamide with a 2-halo-1-(4-(hydroxymethyl)phenyl)ethan-1-one derivative. However, a more practical forward synthesis would involve forming the thiazole ring with a precursor to the hydroxymethyl group, such as an ester or a protected aldehyde, which can be subsequently reduced.

Disconnection Approach 2: Cross-Coupling Reactions

An alternative retrosynthetic strategy involves the disconnection of the phenyl-thiazole bond. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as a key step. nih.govpreprints.orgnih.gov In this scenario, the precursors would be a 4-halothiazole derivative and a (4-(hydroxymethyl)phenyl)boronic acid or a related organometallic reagent. This approach offers the advantage of building the carbon-carbon bond between the two aromatic rings late in the synthetic sequence.

Exploration of Precursor Derivatization Routes

The synthesis of this compound can be achieved through various derivatization routes starting from readily available precursors.

One common strategy involves the initial synthesis of a functionalized phenyl precursor, which is then used to construct the thiazole ring. For instance, starting with 4-bromobenzaldehyde, the aldehyde group can be protected as an acetal. The resulting 1-bromo-4-(diethoxymethyl)benzene (B1331623) can then undergo a Grignard reaction followed by reaction with a suitable boron-containing electrophile to form a boronic ester. wikipedia.org This boronic ester can then be used in a Suzuki coupling with a 4-halothiazole. Subsequent deprotection and reduction of the aldehyde would yield the target methanol (B129727).

Another route involves the derivatization of a pre-formed thiazole. For example, a simple thiazole can be halogenated at the 4-position, creating a handle for cross-coupling reactions. nih.gov Alternatively, a thiazole with a carboxylic acid or ester group at the 4-position can be synthesized, which can then be reduced to the corresponding methanol using reducing agents like lithium aluminum hydride (LiAlH4). nih.govnih.gov

Optimization of Reaction Conditions for Existing Synthetic Pathways

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the catalyst system.

Solvent Effects in this compound Synthesis

The choice of solvent plays a critical role in the Hantzsch thiazole synthesis. mdpi.com The reaction is typically carried out in polar protic solvents like ethanol (B145695) or methanol, which facilitate the dissolution of the reactants and intermediates. chemhelpasap.comnih.gov The use of greener solvents like water has also been explored to develop more environmentally benign protocols. bepls.com In some cases, solvent-free conditions, particularly with microwave irradiation, have been shown to be highly effective, leading to shorter reaction times and higher yields. nih.gov

For Suzuki-Miyaura coupling reactions, a mixture of an organic solvent and water is often employed. Common solvent systems include ethanol/water or dioxane/water mixtures, which are effective in dissolving both the organic and inorganic reagents. nih.gov

Temperature and Pressure Influences on Reaction Yields

Temperature is a crucial parameter that can significantly impact the rate and outcome of the synthesis. In the Hantzsch thiazole synthesis, reactions are often carried out at elevated temperatures, typically at the reflux temperature of the solvent, to ensure a reasonable reaction rate. mdpi.comchemicalbook.com Microwave-assisted synthesis has emerged as a powerful technique, allowing for rapid heating to high temperatures, which can dramatically reduce reaction times from hours to minutes and often leads to improved yields. nih.govbepls.com

For Suzuki-Miyaura couplings, the reaction temperature is also a critical factor to optimize. While some reactions proceed at room temperature, others require heating to achieve good conversion. nih.gov The optimal temperature will depend on the specific substrates, catalyst, and ligand used.

Pressure is generally not a significant parameter in the common synthetic routes to this compound, as these reactions are typically performed at atmospheric pressure.

Catalyst Selection and Loading for Efficient Synthesis

In the context of cross-coupling strategies for the synthesis of this compound, the choice of catalyst is paramount. Palladium-based catalysts are widely used for Suzuki-Miyaura reactions. nih.govpreprints.org The selection of the palladium source (e.g., Pd(PPh3)4, Pd(OAc)2) and the ligand can have a profound effect on the reaction's efficiency and selectivity. nih.gov In some cases, ligand-free palladium catalysts have also been shown to be effective. organic-chemistry.org

Recent research has also explored the use of more sustainable and environmentally friendly catalysts. For instance, lipase (B570770) has been investigated as a biocatalyst for the synthesis of thiazole derivatives under ultrasound irradiation. nih.gov The development of reusable catalysts, such as silica-supported tungstosilisic acid, is another area of active research aimed at making thiazole synthesis more economical and sustainable. mdpi.com

| Parameter | Hantzsch Thiazole Synthesis | Suzuki-Miyaura Coupling |

| Typical Solvents | Ethanol, Methanol, Water, Solvent-free (MW) | Ethanol/Water, Dioxane/Water |

| Typical Temperatures | Reflux, Room Temperature (ultrasound), 90-120°C (MW) | Room Temperature to Reflux |

| Catalysts | Often catalyst-free or acid/base catalyzed | Palladium-based (e.g., Pd(PPh3)4, Pd(OAc)2) |

| Key Optimizations | Microwave irradiation, use of green solvents | Ligand selection, catalyst loading |

Novel Synthetic Route Development for this compound

The development of novel synthetic routes for thiazole derivatives is an active area of research, driven by the need for more efficient, sustainable, and versatile methods. While a specific novel route for this compound is not extensively documented, several innovative strategies for thiazole synthesis could be applied.

The use of ultrasound irradiation in conjunction with biocatalysts like lipase represents a green and innovative approach to thiazole synthesis. nih.gov This method offers mild reaction conditions and can lead to high yields in short reaction times.

Furthermore, the development of novel catalytic systems, such as those based on copper or iridium, is expanding the toolbox for C-C and C-heteroatom bond formation in thiazole synthesis. organic-chemistry.orgdntb.gov.ua These new catalysts can offer different reactivity and selectivity profiles compared to traditional palladium-based systems, opening up new possibilities for the synthesis of complex thiazole derivatives like this compound.

Transition Metal-Catalyzed Coupling Approaches

The formation of the crucial carbon-carbon bond between the phenyl and thiazole rings in this compound is efficiently achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are central to the synthesis of aryl-thiazole scaffolds. numberanalytics.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for C-C bond formation, coupling an organoboron compound with an organohalide. researchgate.net For the synthesis of the target molecule, this could involve the reaction of a thiazole boronic acid (or its ester) with a (4-bromophenyl)methanol derivative, or conversely, 4-(hydroxymethyl)phenylboronic acid with a 4-halothiazole. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base like potassium carbonate. numberanalytics.comresearchgate.net The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated on both coupling partners. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. dntb.gov.uaresearchgate.net A potential route to this compound would involve reacting a 4-(trialkylstannyl)thiazole with a protected (4-halophenyl)methanol. Organotin reagents are known for their stability to air and moisture, and tolerance of most functional groups. dntb.gov.ua The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. dntb.gov.uaresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. chemistryworld.com While not a direct route to the core aryl-aryl bond of the target molecule, it can be used to functionalize precursors. For instance, a Heck reaction could be employed to introduce a vinyl group to a halo-thiazole or halo-benzene derivative, which could then be further modified to construct the final product. chemistryworld.comresearchgate.net

Direct C-H Arylation: Emerging as a more atom-economical alternative to traditional cross-coupling reactions, direct C-H arylation avoids the need for pre-functionalized organometallic reagents. organic-chemistry.org This strategy involves the direct coupling of a C-H bond of the thiazole ring with an aryl halide. Palladium catalysts are commonly used, and studies have shown that the C-5 position of the thiazole ring can be selectively arylated. organic-chemistry.orgresearchgate.net For the target compound, this could mean reacting thiazole directly with a (4-halophenyl)methanol derivative in the presence of a palladium catalyst. Ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be highly efficient, even at very low catalyst loadings, making the process economically and environmentally attractive. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign routes.

Alternative Solvents: A key aspect of green chemistry is the use of safer solvents. Water has been explored as a solvent for the synthesis of thiazole derivatives, including catalyst-free multicomponent reactions and Suzuki couplings. acs.orgnih.gov Polyethylene glycol (PEG) has also been utilized as a recyclable solvent medium for reactions like the catalyst-free synthesis of 2-aminothiazoles and in Stille cross-coupling protocols. acs.orgnih.gov Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been successfully used for the synthesis of thiazolo[5,4-d]thiazoles, offering a non-volatile and often biodegradable alternative to traditional organic solvents. scispace.com

Catalyst-Free and Efficient Catalysis: Some synthetic routes for thiazoles have been developed that proceed without a catalyst, for example, by refluxing dithiocarbamates and α-halocarbonyl compounds in water. acs.org Where catalysts are necessary, using highly efficient systems at very low loadings, such as the ligand-free palladium-catalyzed direct arylation, minimizes metal waste. organic-chemistry.org The use of recyclable catalysts is another important strategy. jchemrev.com

Energy Efficiency: Microwave-assisted synthesis has become a popular tool in green chemistry for its ability to dramatically reduce reaction times and often increase yields. nih.govjchemrev.comekb.eg This technique has been applied to the synthesis of various thiazole derivatives, including Suzuki coupling reactions conducted in water. nih.gov

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical techniques represent cutting-edge, green synthetic strategies that use light or electricity, respectively, to drive chemical reactions. These methods can often be performed under mild, ambient conditions without the need for harsh reagents or stoichiometric oxidants.

Electrochemical Synthesis: Electrosynthesis utilizes an electric current to facilitate redox reactions, replacing chemical oxidants or reductants with electrons. nih.govbeilstein-journals.org This approach has been applied to the synthesis of thiazoles through various pathways. One method involves the electrochemical oxidative cyclization of enaminones with thioamides under metal- and oxidant-free conditions. organic-chemistry.org Another strategy is the one-pot electrochemical synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, mediated by NH₄I in an undivided cell. nih.govbeilstein-journals.org Furthermore, direct electrochemical C-H functionalization of thiazoles has been reported, allowing for the formation of C-P and C-S bonds, demonstrating the potential for direct modification of the thiazole ring using electricity as a "traceless" reagent. researchgate.netnih.gov These methods are advantageous due to their high efficiency, mild conditions, and environmental friendliness. nih.govresearchgate.net

Photochemical Synthesis: Photochemical methods use light energy to activate molecules and initiate reactions. For aryl-thiazole synthesis, a visible-light-induced C-H arylation of azoles, including thiazoles, has been developed using a dual catalytic system of an inexpensive copper(I) catalyst and an organic photoredox catalyst. rsc.org This method allows for the efficient functionalization of the thiazole ring at ambient temperature. rsc.org Other research has shown that photoredox and copper co-catalysis can enable domino cyclizations to produce substituted 2-aminothiazoles. organic-chemistry.org A conceptually novel approach involves the photochemical permutation of the thiazole ring itself, where UV irradiation can selectively rearrange the atoms of the ring system to create structural isomers that may be difficult to access through traditional synthesis. researchgate.netchemistryworld.comrepec.org This highlights the potential of light-driven methods not only to form bonds but also to edit molecular scaffolds directly.

Chemical Reactivity and Transformation Studies of 4 Thiazol 4 Yl Phenyl Methanol

Functional Group Interconversions at the Methanol (B129727) Moiety

The primary alcohol functional group in (4-(thiazol-4-yl)phenyl)methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The benzylic nature of the alcohol in this compound makes it amenable to oxidation to form the corresponding aldehyde, 4-(thiazol-4-yl)benzaldehyde, or the carboxylic acid, 4-(thiazol-4-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the selective oxidation to the aldehyde, mild oxidizing agents are typically employed. Reagents such as manganese dioxide (MnO2) are effective for the oxidation of benzylic alcohols to aldehydes, often proceeding under neutral conditions. This selectivity arises from the radical mechanism of MnO2 oxidation, which preferentially occurs at allylic and benzylic positions.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (KMnO4) is a powerful oxidant that can convert primary alcohols and aldehydes to carboxylic acids. The reaction is typically carried out under basic conditions, followed by acidic workup. The benzylic position of the starting material is susceptible to this strong oxidation, leading to the formation of the corresponding benzoic acid derivative.

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | MnO2 | Benzaldehyde | High |

| Benzyl alcohol | KMnO4 | Benzoic acid | High |

Note: Yields are representative and can vary based on specific reaction conditions.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, to form the corresponding esters. These reactions are often catalyzed by acids or proceed in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetic anhydride, often in the presence of a catalyst or at elevated temperatures, yields the acetate (B1210297) ester.

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether. This method is highly versatile for the preparation of a wide range of alkyl and benzyl ethers.

Table 2: Examples of Esterification and Etherification of Benzylic Alcohols

| Alcohol | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| Benzyl alcohol | Acetic anhydride | Esterification | Benzyl acetate |

| Benzyl alcohol | 1. NaH, 2. Ethyl bromide | Etherification | Benzyl ethyl ether |

Halogenation and Other Nucleophilic Substitutions at the Benzyl Position

The benzylic hydroxyl group can be replaced by a halogen through nucleophilic substitution reactions. A common method for this transformation is the use of thionyl chloride (SOCl2) to convert the alcohol into the corresponding benzyl chloride, 4-(chloromethyl)phenyl)thiazole. This reaction proceeds by converting the hydroxyl group into a better leaving group. The resulting benzyl chloride is a valuable intermediate for further synthetic transformations due to the increased reactivity of the benzylic carbon towards nucleophiles.

The resulting benzylic halide is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups at this position. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Reactions Involving the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Electrophilic Aromatic Substitution Reactions

The substituents on the phenyl ring, namely the thiazol-4-yl group and the methanol group, influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxymethyl group (-CH2OH) is generally considered to be a weak ortho-, para-directing group and an activating group. The thiazole (B1198619) ring's electronic effect is more complex; however, arylthiazoles can undergo electrophilic substitution on the phenyl ring. The precise position of substitution (ortho or meta to the thiazole) will depend on the interplay of the electronic effects of both substituents and the reaction conditions.

Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen in the presence of a Lewis acid). For instance, bromination of the phenyl ring would be expected to occur at the positions ortho and para to the hydroxymethyl group, with the final product distribution influenced by the directing effect of the thiazole substituent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-X bonds. While this compound itself is not typically a direct partner in these reactions, its derivatives, particularly the corresponding aryl halides or triflates, are excellent substrates. For instance, if a halogen atom is present on the phenyl ring, it can readily participate in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

In a Suzuki-Miyaura coupling, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl compounds. Similarly, the Heck reaction couples an aryl halide with an alkene, and the Sonogashira reaction couples an aryl halide with a terminal alkyne, both catalyzed by palladium complexes. These reactions provide efficient routes to elaborate the structure of the this compound scaffold.

Furthermore, the benzylic chloride derivative, 4-((chloromethyl)phenyl)thiazole, can also participate in certain palladium-catalyzed cross-coupling reactions, expanding the synthetic possibilities.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions with Phenylthiazole Derivatives

| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 4-(4-Iodophenyl)thiazole derivative | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)2, phosphine ligand, base | 4-(Biphenyl-4-yl)thiazole derivative |

| 4-(4-Iodophenyl)thiazole derivative | 1-Hexyne | Sonogashira | Pd(PPh3)2Cl2, CuI, base | 4-(4-(Hex-1-yn-1-yl)phenyl)thiazole derivative |

Note: The table shows representative reactions on related phenylthiazole systems to illustrate the potential reactivity.

Reactivity of the Thiazole Heterocycle

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which impart a unique electronic character and a range of reactivity patterns. Its aromaticity makes it relatively stable, yet it possesses sites susceptible to various chemical modifications.

Nitrogen- and Sulfur-Centered Reactivity

The reactivity of the thiazole moiety in this compound is significantly influenced by the nitrogen and sulfur heteroatoms. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The sulfur atom at position 1, while contributing its lone pair to the aromatic sextet, can undergo oxidation under specific conditions.

Quantum chemical studies on the biotransformation of thiazole-containing compounds have shed light on the reactivity of these heteroatoms. Metabolic pathways catalyzed by cytochrome P450 (CYP) enzymes can lead to the formation of reactive metabolites through oxidation at various positions on the ring. Key oxidative reactions include S-oxidation, N-oxidation, and epoxidation of the C=C double bonds . For instance, the energy barrier for epoxidation of the thiazole ring has been calculated to be lower than that for S-oxidation or N-oxidation, suggesting it can be a favorable metabolic pathway . The presence of an amino group on the thiazole ring is known to facilitate these metabolic pathways, lowering the activation energy for reactions like epoxidation .

Molecular docking analyses have shown that the orientation of thiazole-containing substrates within the active site of CYP enzymes determines the site of metabolism. Depending on the specific compound and CYP isoform, the sulfur atom, the nitrogen atom, or the unsaturated bonds of the thiazole ring can be positioned for oxidative attack . In some instances, a unique intramolecular, nonbonding interaction between the thiazole sulfur and a nearby nitrogen atom can stabilize the conformation required for binding to a biological target, such as a kinase active site psu.edu.

Ring-Opening and Ring-Closing Reactions

The construction of the 4-substituted thiazole ring system is a classic example of a ring-closing reaction, most notably achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide nih.govnih.gov. For a precursor to this compound, this would involve the reaction between a thioamide and a 2-halo-1-(4-formylphenyl)ethan-1-one derivative, followed by reduction of the formyl group. The Hantzsch synthesis is highly versatile and has been adapted for various conditions, including microwave-assisted reactions and multi-component procedures, which often lead to higher yields and shorter reaction times nih.govnih.govresearchgate.net. The reaction's regioselectivity can be influenced by reaction conditions; for example, using acidic conditions with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles rsc.org.

Due to its aromatic stability, ring-opening reactions of the thiazole nucleus are less common and typically require harsh conditions or specific activation. However, related five-membered heterocycles like isoxazoles can undergo ring-opening. For example, isoxazoles react with electrophilic fluorinating agents to yield tertiary fluorinated carbonyl compounds through a ring-opening fluorination process organic-chemistry.org. While not a direct analogue, this suggests that under potent electrophilic conditions, the thiazole ring's integrity could be compromised, leading to ring-opened products.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Thiazole derivatives are frequently synthesized using MCRs, often based on the Hantzsch reaction principle nih.govresearchgate.netnih.govnih.gov.

A common MCR approach is the three-component condensation of an α-haloketone, a thioamide or thiourea, and an aldehyde nih.govresearchgate.net. In the context of synthesizing derivatives related to this compound, 4-(hydroxymethyl)benzaldehyde could serve as the aldehyde component. The reaction would proceed to form the thiazole ring with the phenylmethanol moiety already in place.

Various MCR strategies have been developed to access diverse thiazole structures. These include:

Three-component reactions of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which can be accelerated by catalysts like N-methyl imidazole under solvent-free conditions iau.ir.

A chemoenzymatic one-pot MCR using trypsin as a catalyst to synthesize thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate with high yields under mild conditions mdpi.com.

Four-component reactions , such as a cascade Ugi/Wittig cyclization involving aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids nih.gov.

The table below summarizes a representative three-component Hantzsch-type synthesis for functionalized thiazoles.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid / Ultrasonic Irradiation | 2-Amino-4-aryl-5-acylthiazole Derivatives | nih.govresearchgate.net |

| Primary Amines | Dialkyl Acetylenedicarboxylates | Isothiocyanates | N-methyl imidazole / Solvent-free | Substituted Thiazole Derivatives | iau.ir |

| Acid Chlorides | Ammonium Thiocyanate | α-Bromocarbonyl Compound | Tetramethylguanidine / Solvent-free | 2-Acylamino-4-arylthiazole Derivatives | ingentaconnect.com |

Stereoselective Transformations and Chiral Derivatization

The benzylic alcohol functional group in this compound is a key site for stereoselective transformations. The synthesis of this compound in an enantiomerically pure form, or its use in chiral derivatizations, is of significant interest.

Stereoselective reduction of a precursor ketone, (4-(thiazol-4-yl)phenyl)(oxo)methane, is a direct route to chiral this compound. Protocols for the stereoselective reduction of ketones to chiral alcohols are well-established. For example, the reduction of β-hydroxyketone-imidazole derivatives to the corresponding 1,3-diols has been achieved with high diastereoselectivity using a sodium borohydride/cerium(III) chloride (NaBH4/CeCl3·7H2O) system acs.org. This method, known as the Luche reduction, is effective for the chemoselective reduction of ketones in the presence of other reducible functional groups and can provide good diastereocontrol.

Another approach involves the synthesis of the thiazole ring itself in a stereoselective manner. A chemo- and stereoselective synthesis of functionalized thiazoles has been reported from tertiary propargyl alcohols bearing an alkene group, catalyzed by calcium triflate nih.gov. This reaction proceeds with selectivity for the alkyne over the alkene and shows stereoselectivity related to the geometry of the olefin, offering a pathway to chiral thiazole-containing molecules nih.gov.

Furthermore, chiral auxiliaries can be employed to direct the stereoselective synthesis of chiral alcohols. For instance, pseudo-C2-symmetric macrocycles have been used as stereoinductors for the highly diastereoselective Grignard addition to prochiral carbonyl centers, enabling the divergent synthesis of both (R)- and (S)-alcohols nih.gov.

The following table presents data on a diastereoselective reduction of β-hydroxyketone-imidazole derivatives, illustrating a relevant method for producing chiral alcohols.

| Substrate | Product | Diastereomeric Ratio (threo:erythro) | Yield (%) | Reference |

| 1-(1H-Benzimidazol-2-yl)-3-hydroxy-3-phenylpropan-1-one | 1-(1H-Benzimidazol-2-yl)-3-phenylpropane-1,3-diol | 85:15 | 75 | acs.org |

| 3-Hydroxy-1-(1-methyl-1H-benzimidazol-2-yl)-3-phenylpropan-1-one | 1-(1-Methyl-1H-benzimidazol-2-yl)-3-phenylpropane-1,3-diol | 90:10 | 80 | acs.org |

| 3-Hydroxy-1-(1H-imidazol-2-yl)-3-phenylpropan-1-one | 1-(1H-Imidazol-2-yl)-3-phenylpropane-1,3-diol | 80:20 | 70 | acs.org |

Structure Reactivity Relationship Analysis for 4 Thiazol 4 Yl Phenyl Methanol

Substituent Effects on Chemical Reactivity

The reactivity of the (4-(Thiazol-4-yl)phenyl)methanol molecule is fundamentally governed by the electronic nature of its two key substituents on the benzene (B151609) ring: the hydroxymethyl group (-CH₂OH) and the thiazol-4-yl group.

The hydroxymethyl group is a primary benzylic alcohol. This group is generally considered to be weakly electron-donating and therefore activating towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, its primary reactivity lies with the alcohol functionality itself. The benzylic position makes it susceptible to oxidation reactions to form the corresponding aldehyde or carboxylic acid. wikipedia.org Like other alcohols, it can also undergo esterification with carboxylic acids. wikipedia.org

The thiazole (B1198619) ring has a more complex influence. While heterocycles containing sulfur are often electron-rich, the presence of the electronegative nitrogen atom in the thiazole ring creates a dipole and imparts a degree of electron-withdrawing character. youtube.com Studies on similar donor-acceptor systems have characterized the thiazole unit as a weak electron-donor, which allows for a simultaneous downshift of both HOMO and LUMO energy levels in conjugated materials. rsc.org However, in the context of electrophilic substitution on the phenyl ring, it generally acts as a deactivating, electron-withdrawing group. This deactivating nature stems from the imine (C=N) functionality within the ring, which withdraws electron density. youtube.com

The combined influence of the activating -CH₂OH group and the deactivating thiazole group at positions 1 and 4 of the phenyl ring creates a nuanced reactivity profile. For electrophilic attack on the phenyl ring, the positions ortho to the activating hydroxymethyl group (and meta to the deactivating thiazole group) would be the most favored.

Further substitution on either the phenyl or thiazole ring would significantly alter the molecule's reactivity. As demonstrated in studies of related 4-phenylthiazole (B157171) analogs, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate biological activity and chemical reactivity by altering the electronic landscape of the molecule. nih.govscience.gov For instance, computational studies on substituted benzothiazoles have shown that strongly electron-withdrawing groups like trifluoromethyl (-CF₃) can lower the HOMO-LUMO energy gap, making the molecule more reactive. mdpi.com

Table 2: Predicted Effects of Additional Substituents on Reactivity

| Substituent Type | Position | Predicted Effect on Reactivity | Rationale |

| Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) | Phenyl Ring | Increased rate of electrophilic aromatic substitution; potential increase in oxidation susceptibility of the -CH₂OH group. | EDGs increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. nih.gov |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) | Phenyl Ring | Decreased rate of electrophilic aromatic substitution; potential decrease in oxidation susceptibility of the -CH₂OH group. | EWGs decrease the electron density of the phenyl ring, deactivating it towards electrophiles. science.gov |

| Electron-Donating Group (EDG) | Thiazole Ring | Increased electron density on the thiazole ring, potentially enhancing its nucleophilicity. | Modifies the electron-donating/withdrawing balance of the heterocycle. |

| Electron-Withdrawing Group (EWG) | Thiazole Ring | Increased electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. | Further enhances the electron-poor nature of the thiazole ring. science.gov |

Impact of Aromaticity on Electron Density Distribution

The distribution of electrons is not uniform across the molecule. The thiazole ring, due to the electronegativity of its nitrogen and sulfur atoms, creates an uneven charge distribution. While the sulfur atom can donate lone-pair electrons into the π-system, the nitrogen atom tends to withdraw electron density. youtube.com This makes the thiazole ring relatively electron-poor compared to benzene. As a result, the thiazole-4-yl substituent acts as a weak electron-withdrawing group, pulling electron density from the phenyl ring toward itself via inductive and resonance effects.

Computational chemistry provides powerful tools to visualize and quantify this distribution.

Molecular Electrostatic Potential (MEP) maps would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential (electron-rich) around the oxygen atom of the methanol (B129727) group and the nitrogen atom of the thiazole, indicating these are likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the alcohol and the phenyl ring would show a positive potential (electron-poor).

Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the rings. uni-muenchen.deyoutube.com An NBO analysis would likely show donor-acceptor interactions between the filled π-orbitals of the phenyl ring and the empty π*-orbitals of the thiazole ring, confirming the net electron withdrawal by the thiazole. It also details the hybridization of atoms and the composition of bonds, such as the polar C-O bond in the methanol group. uni-muenchen.de

The aromaticity of the system is therefore key to its electronic structure. The delocalization within each ring provides stability, while the interaction between the rings establishes a charge polarization that directs chemical reactivity. diva-portal.org

Conformational Analysis and its Influence on Reaction Pathways

The three-dimensional shape, or conformation, of this compound plays a critical role in its reactivity by influencing both steric accessibility and electronic conjugation. The most significant conformational variable is the rotation around the single bond connecting the phenyl and thiazole rings.

Due to steric hindrance between the hydrogen atoms on the thiazole ring (at C5) and the ortho-hydrogens of the phenyl ring, a completely planar conformation is energetically unfavorable. The molecule is expected to adopt a twisted conformation where the two rings are at a specific dihedral angle to each other. Computational studies on similar bi-aryl heterocyclic systems often show that such rotations from planarity are common. nih.govresearchgate.net

This twisting has two major consequences for reactivity:

Electronic Effects : The degree of π-conjugation between the two aromatic rings is dependent on the dihedral angle. A larger twist angle reduces the orbital overlap between the rings, diminishing the electronic influence (both resonance and inductive effects) that one ring exerts on the other. This can affect the reaction rates and regioselectivity of substitutions on the phenyl ring.

Steric Effects : The three-dimensional arrangement of the rings creates a unique steric environment. The bulky thiazole group can hinder the approach of reagents to one face of the phenyl ring or to the hydroxymethyl group, depending on the rotational conformation. This can lead to stereoselective or regioselective outcomes in reactions. For example, the oxidation of the hydroxymethyl group might be influenced by the orientation of the nearby thiazole ring.

Computational modeling is essential for exploring the conformational landscape, identifying the lowest energy conformers, and calculating the energy barriers for rotation. nih.gov Such analyses can predict how the molecule's shape might change in different solvents, which in turn affects its reaction pathways in solution. nih.gov

Table 3: Hypothetical Conformational Analysis Summary

| Parameter | Description | Influence on Reactivity |

| Phenyl-Thiazole Dihedral Angle | The angle between the planes of the two aromatic rings. | Affects π-conjugation. A near-90° angle would electronically isolate the rings, while a near-0° angle (if achievable) would maximize conjugation. |

| Rotational Energy Barrier | The energy required to rotate from one stable conformation to another. | A high barrier may lock the molecule into a specific conformation, leading to more predictable, selective reactions. A low barrier allows for conformational flexibility. |

| Steric Hindrance | The spatial blocking of reactive sites by adjacent groups. | The thiazole ring can sterically shield the ortho positions of the phenyl ring and the hydroxymethyl group, directing reactants to less hindered sites. |

| Solvent Effects | The influence of the solvent on the preferred conformation. | Polar solvents may stabilize more polar conformers, potentially altering the reactivity profile compared to the gas phase or nonpolar solvents. nih.gov |

Computational and Theoretical Investigations of 4 Thiazol 4 Yl Phenyl Methanol

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular structure and electronic properties of chemical compounds. These methods allow for a detailed understanding of the molecule's geometry, stability, and reactivity.

Geometrical Optimization and Energetic Landscapes

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. For (4-(Thiazol-4-yl)phenyl)methanol, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

By mapping the energetic landscape through systematic variation of key dihedral angles, such as the rotation around the bond connecting the phenyl and thiazole (B1198619) rings, computational methods can identify different local minima and the energy barriers between them. This provides a comprehensive picture of the molecule's conformational flexibility.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge.

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and adjacent substituents, while the LUMO may be distributed across the aromatic system. mdpi.com In a study on a thiazole derivative, the calculated HOMO-LUMO energy gap was found to be -4.6991 eV, indicating a potential for charge transfer interactions within the molecule. irjweb.com

Mulliken charge analysis provides insight into the distribution of partial atomic charges throughout the molecule, identifying potential sites for electrophilic and nucleophilic attack. irjweb.com In thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole ring typically carry negative charges, making them potential sites for interaction with electrophiles or metal ions. semanticscholar.org The oxygen atom of the methanol (B129727) group in this compound would also be expected to have a significant negative charge.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to obtain experimentally.

Transition State Characterization for Key Transformations

For key transformations involving this compound, such as its synthesis or subsequent reactions, computational methods can be used to locate and characterize the transition state structures. The transition state is the highest energy point along the reaction coordinate and its geometry and energy determine the activation barrier of the reaction.

For example, in the synthesis of a related compound, [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol, a proposed mechanism involves the reduction of a precursor. Computational modeling could be used to study the mechanism of this reduction, for instance by sodium borohydride, by identifying the transition state for the hydride transfer to the carbonyl group. The vibrational frequency analysis of the transition state structure would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Energetic Profiles of Proposed Reaction Pathways

DFT calculations have been successfully used to map the energy profiles of various reactions, including the hydrogenation of CO2 to methanol and substitution reactions of platinum-thiazole complexes. wur.nlresearchgate.net For the synthesis of this compound, different synthetic routes could be compared computationally by calculating their respective energetic profiles. This would allow for the identification of the most kinetically and thermodynamically favorable pathway. For instance, if the synthesis involves a multi-step process, each intermediate and transition state would be calculated to build a complete energy landscape of the reaction. researchgate.net

Molecular Dynamics Simulations to Understand Conformational Dynamics

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time. This allows for the exploration of the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological target.

By analyzing the MD trajectory, one can understand the flexibility of the molecule, the accessible conformations, and the timescales of conformational changes. For example, MD simulations have been used to study the conformational changes of eIF4A1 upon ligand binding and the stable binding of chalcone-thiazole derivatives to DNA gyrase. nih.govnih.gov For this compound, MD simulations could reveal the preferred orientations of the phenyl and thiazole rings relative to each other and the dynamics of the hydroxymethyl group. This information is crucial for understanding how the molecule might interact with a receptor binding site, which is a dynamic process.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For the compound this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational predictions are instrumental in the analysis and interpretation of experimental data.

The accuracy of these predictions is highly dependent on the chosen computational level, which includes the functional and the basis set. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. This approach has been shown to provide a good correlation between calculated and experimental spectroscopic data for a variety of thiazole derivatives.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR shielding tensors. By using a reference standard, typically Tetramethylsilane (TMS), the calculated isotropic shielding values are converted into chemical shifts (δ).

For thiazole-containing compounds, DFT calculations have demonstrated a strong correlation between theoretical and experimental chemical shifts. While a specific computational study for this compound is not available, the expected chemical shifts can be inferred from studies on analogous structures. For instance, in a study on a similar thiazole derivative, the calculated aromatic proton signals were found to be in good agreement with the experimental values.

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for a Thiazole Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 168.5 |

| C4 | - | 115.2 |

| C5 | 7.25 | 149.8 |

| Phenyl-C1' | - | 134.1 |

| Phenyl-C2'/C6' | 7.85 | 129.5 |

| Phenyl-C3'/C5' | 7.45 | 126.8 |

| Phenyl-C4' | - | 140.3 |

| CH₂ | 4.70 | 64.0 |

| OH | (variable) | - |

Note: The data in this table is illustrative and based on typical values for similar phenylthiazole structures. The exact values for this compound would require a specific DFT calculation.

Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to correct for anharmonicity and other systematic errors.

The predicted IR spectrum provides a detailed assignment of vibrational modes. For this compound, key vibrational modes would include the O-H stretch of the methanol group, C-H stretches of the phenyl and thiazole rings, C=N and C-S stretching of the thiazole ring, and various bending modes. Studies on related compounds show that the calculated vibrational frequencies align well with experimental FT-IR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Thiazole Compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 |

| C=N Stretch (Thiazole) | ~1620 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Methanol) | ~1050 |

| C-S Stretch (Thiazole) | ~700 |

Note: This table presents typical frequency ranges for the specified functional groups based on DFT calculations of similar molecules. The data is for illustrative purposes.

The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for the transitions between molecular orbitals. The most significant transitions often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For aromatic and heterocyclic systems like this compound, the UV-Vis spectrum is characterized by π → π* transitions. Computational studies on comparable molecules have successfully predicted the absorption maxima (λ_max). The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

Table 3: Illustrative Predicted UV-Vis Absorption Data for a Phenylthiazole Derivative

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~280 | > 0.1 |

| HOMO-1 → LUMO | ~250 | > 0.1 |

Note: The data presented is a representative example for a molecule with a similar chromophore. The actual absorption maxima for this compound would depend on its specific electronic structure.

This compound: A Versatile Building Block in Chemical Synthesis

This compound , a heterocyclic compound featuring a thiazole ring linked to a phenylmethanol core, represents a molecule of significant interest in the field of chemical synthesis. While specific, in-depth research on this particular isomer is not extensively documented, its structural motifs—a reactive hydroxyl group and a versatile thiazole ring—suggest a broad range of potential applications as a chemical building block. By examining the well-established chemistry of related thiazole derivatives, the potential utility of this compound in the synthesis of complex organic molecules, the development of novel materials, and as a precursor in catalyst research can be inferred.

Applications of 4 Thiazol 4 Yl Phenyl Methanol As a Chemical Building Block

The utility of (4-(Thiazol-4-yl)phenyl)methanol as a foundational element in synthetic chemistry stems from the distinct reactivity of its constituent parts. The thiazole (B1198619) moiety offers sites for electrophilic and nucleophilic attack, as well as opportunities for metal coordination, while the benzylic alcohol provides a convenient handle for a variety of chemical transformations.

The thiazole ring is a prevalent scaffold in numerous biologically active compounds and complex natural products. The presence of the hydroxyl group in this compound allows for its straightforward incorporation into larger, more intricate molecular architectures. This is typically achieved through common organic reactions that target the alcohol functionality.

Key synthetic transformations include:

Esterification: Reaction with carboxylic acids or their activated derivatives to yield esters. This can be a crucial step in the synthesis of pharmacologically active molecules or in the creation of functional materials.

Etherification: Formation of ethers through reaction with alkyl halides or other electrophilic partners. This can be used to introduce a variety of substituents, thereby modifying the steric and electronic properties of the parent molecule.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a gateway to a different set of chemical transformations, such as imine formation or amide coupling, respectively.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating its displacement by a wide range of nucleophiles.

The thiazole ring itself is a significant synthon for the creation of a wide range of new chemical compounds. nih.gov The combination of these reactive sites makes this compound a potentially valuable intermediate in multistep syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Type | Potential Application of Product |

|---|---|---|---|

| This compound | Carboxylic Acid, Acid Catalyst | Ester | Prodrugs, Liquid Crystals |

| This compound | Alkyl Halide, Base | Ether | Pharmaceutical Intermediates |

| This compound | Mild Oxidizing Agent (e.g., PCC) | Aldehyde | Precursor for imines and other functional groups |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Precursor for amides and other derivatives |

| This compound | Tosyl chloride, Pyridine | Tosylate | Intermediate for nucleophilic substitution reactions |

Thiazole-containing polymers are known for their high thermal stability and have been explored for applications in materials science. The thiazole nucleus can impart desirable electronic and photophysical properties to polymeric structures, making them suitable for use in organic electronics.

This compound can be envisioned as a monomer precursor. The hydroxyl group can be readily functionalized to introduce a polymerizable group, such as an acrylate or methacrylate, through reaction with the corresponding acyl chlorides. The resulting monomers can then undergo polymerization to produce polymers with pendant (4-(Thiazol-4-yl)phenyl) moieties. The properties of these polymers, such as their thermal stability, solubility, and electronic characteristics, can be tailored by copolymerizing with other monomers or by further modification of the thiazole ring. For instance, thiazolothiazole-based copolymers have been synthesized and investigated for their use as donor materials in polymer solar cells.

Table 2: Potential Polymerizable Derivatives and Their Applications

| Derivative | Polymerization Method | Potential Polymer Properties | Potential Application |

|---|---|---|---|

| (4-(Thiazol-4-yl)phenyl)methyl acrylate | Free-radical polymerization | Enhanced thermal stability, specific refractive index | Optical resins, coatings |

| (4-(Thiazol-4-yl)phenyl)methyl methacrylate | Free-radical polymerization | High glass transition temperature, electro-optical activity | Organic light-emitting diodes (OLEDs), specialty polymers |

The nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons, making them effective coordination sites for transition metals. This has led to the development of a variety of thiazole-based ligands for use in homogeneous and heterogeneous catalysis.

This compound can serve as a starting point for the synthesis of more elaborate ligand structures. The hydroxyl group can be chemically modified to introduce additional donor atoms, thereby creating multidentate ligands. For example, conversion of the alcohol to a phosphine or an amine would generate bidentate N,P or N,N ligands, respectively. These ligands can then be complexed with metals such as palladium, rhodium, or ruthenium to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The modular synthesis of such ligands allows for the systematic tuning of their steric and electronic properties to optimize catalytic activity and selectivity. The development of chitosan-based biocatalysts for the synthesis of thiazole derivatives highlights the importance of catalyst research in this area. nih.gov

Table 3: Potential Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Modification | Coordinating Atoms | Potential Catalytic Application |

|---|---|---|---|

| Bidentate | Conversion of -OH to -PPh2 | N, P | Suzuki and Heck cross-coupling reactions |

| Bidentate | Conversion of -OH to -NHR | N, N | Asymmetric hydrogenation |

| Tridentate | Etherification with a pyridine-containing alkyl halide | N, N, O | Oxidation catalysis |

Future Research Directions and Perspectives for 4 Thiazol 4 Yl Phenyl Methanol

Unexplored Reactivity Patterns

The chemical behavior of (4-(Thiazol-4-yl)phenyl)methanol is dictated by the interplay between its two primary functional groups: the thiazole (B1198619) ring and the benzylic alcohol. While the individual reactivities of these moieties are well-documented, their combined influence within a single molecular framework offers a rich landscape for discovering novel chemical transformations.

The thiazole ring is known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and metal-catalyzed C-H functionalization. nih.govnumberanalytics.com The nitrogen atom imparts basicity, though it is weaker than in imidazole, and the C2 proton is acidic, allowing for deprotonation by strong bases. wikipedia.orgpharmaguideline.com Electrophilic attack generally favors the C5 position. pharmaguideline.com

The benzylic alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, and can also participate in etherification and esterification reactions. wikipedia.orgsmolecule.com The reactivity of benzyl (B1604629) alcohols can be influenced by substituents on the aromatic ring. researchgate.net

Future research should focus on several promising, yet unexplored, areas of reactivity for this compound:

Selective Oxidation: Investigating the selective oxidation of the hydroxymethyl group without affecting the thiazole ring is a key area. While various oxidizing agents are known to convert benzyl alcohols to aldehydes or carboxylic acids, their compatibility with the sulfur and nitrogen atoms of the thiazole ring needs systematic study. smolecule.comnih.gov For instance, a study on the oxidation of aryl(thiazol-2-yl)methanols reported the formation of the corresponding ketone under hydrolytic conditions, suggesting a complex reaction pathway. researchgate.net

Etherification and Esterification: The formation of ethers and esters from the benzylic alcohol presents opportunities for creating new derivatives with potentially altered biological activities or material properties. wikipedia.orgacs.org The conditions required for these transformations in the presence of the thiazole moiety should be explored.

C-H Activation/Functionalization: Modern synthetic methods, particularly palladium-catalyzed C-H activation, offer a powerful tool for the direct functionalization of the thiazole and phenyl rings. nih.govkfupm.edu.saacs.orgrsc.org Research into the regioselective C-H arylation, alkenylation, or alkylation of this compound could lead to a diverse library of novel compounds. The directing-group ability of the hydroxymethyl group or the thiazole nitrogen could be exploited to control the site of functionalization.

| Potential Reaction Type | Reagent/Catalyst Examples | Potential Products | Reference for General Reactivity |

| Selective Oxidation | MnO₂, PCC, DMP | (4-(Thiazol-4-yl)phenyl)carbaldehyde | smolecule.comnih.gov |

| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | Alkoxymethyl-substituted phenylthiazoles | wikipedia.orgacs.org |

| Esterification | Fischer esterification (acid catalyst), Steglich esterification (DCC, DMAP) | Acyl-protected derivatives | wikipedia.org |

| C-H Arylation | Pd(OAc)₂, various ligands, aryl halides | Aryl-substituted thiazole or phenyl ring | nih.govacs.orgresearchgate.net |

Integration into Flow Chemistry Systems

The translation of synthetic routes from traditional batch processing to continuous flow systems offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the potential for automation. The synthesis of thiazole derivatives, including compounds structurally similar to this compound, has been identified as a process that can be significantly optimized using flow chemistry. smolecule.com

Future research in this area should concentrate on:

Development of a Continuous Synthesis Process: A key objective is to design and implement a complete, end-to-end flow synthesis of this compound. This would involve adapting the classical Hantzsch thiazole synthesis or other synthetic routes to a flow reactor setup.

In-line Purification and Analysis: Integrating purification techniques, such as solid-phase extraction or continuous crystallization, directly into the flow system would streamline the manufacturing process. Real-time analytical methods, like inline NMR or IR spectroscopy, could be employed for immediate quality control.

Telescoped Reactions: Flow chemistry is ideally suited for "telescoped" reactions, where the product of one reaction is directly used as the substrate for the next without intermediate isolation and purification steps. This could be applied to the synthesis of derivatives of this compound, for example, by coupling its synthesis directly with an subsequent oxidation or etherification step in a continuous sequence.

| Flow Chemistry Advantage | Application to this compound Synthesis | Potential Outcome |

| Enhanced Safety | Better control over reaction temperature and pressure, especially for exothermic reactions. | Reduced risk of thermal runaways. |

| Improved Yield and Purity | Precise control over stoichiometry and reaction time. | Higher conversion rates and fewer byproducts. |

| Scalability | Easier to scale up production by running the system for longer periods. | More efficient manufacturing for industrial applications. |

| Automation | Potential for fully automated synthesis and purification. | Increased throughput and reduced labor costs. |

Potential for Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For a molecule with potential pharmaceutical applications like this compound, the adoption of sustainable practices from the outset is crucial.

Future research should explore the following green chemistry strategies for the synthesis of this compound and its derivatives:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including thiazolidin-4-ones. nih.gov Applying these methods to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Use of Greener Solvents: The replacement of hazardous organic solvents with more benign alternatives, such as water, ethanol (B145695), or supercritical fluids, is a cornerstone of green chemistry. Research into the solubility and reactivity of the starting materials and products in such solvents is needed.

Catalytic Methods: The use of reusable catalysts, including solid-supported catalysts or biocatalysts, can significantly reduce waste and improve the atom economy of a reaction. For instance, the use of a reusable silica-supported tungstosilisic acid catalyst has been reported for the synthesis of Hantzsch thiazole derivatives. wikipedia.org

| Sustainable Approach | Specific Application | Anticipated Benefit | Reference for General Approach |

| Microwave-Assisted Synthesis | Hantzsch thiazole synthesis | Reduced reaction times, increased yields | nih.gov |

| Ultrasound-Assisted Synthesis | Condensation reactions in the synthetic pathway | Enhanced reaction rates, milder conditions | nih.gov |

| Use of Green Solvents | Employing water or ethanol as the reaction medium | Reduced environmental impact and toxicity | nih.gov |

| Heterogeneous Catalysis | Use of a solid-supported acid catalyst for cyclization | Catalyst reusability, simplified purification | wikipedia.org |

By systematically investigating these unexplored areas of reactivity, embracing modern synthetic technologies like flow chemistry, and integrating the principles of green chemistry, the scientific community can unlock the full potential of this compound and pave the way for its application in a variety of scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(Thiazol-4-yl)phenyl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloromethylthiazole intermediates (e.g., 4-chloromethylthiazole) can react with phenol derivatives under basic conditions (e.g., potassium carbonate in DMF) to form the phenyl-thiazole scaffold . Optimization of solvent (e.g., DMF vs. ethanol), temperature (room temperature vs. reflux), and catalyst (e.g., acetic acid) significantly impacts yield. Post-synthesis purification often involves recrystallization (ethanol/water) or column chromatography .

- Key Data : In one protocol, stirring at room temperature for 5–6 hours achieved 97% yield for a structurally analogous thiazole-methoxybenzaldehyde derivative .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify thiazole protons (δ 7.4–8.3 ppm) and methanol group protons (δ 4.5–5.0 ppm). Aromatic protons in the phenyl ring appear between δ 6.8–7.6 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 207.06 [M+H]) and fragmentation patterns .

- Computational : Multiwfn software analyzes electron density topology (e.g., bond critical points) to validate molecular geometry .

Q. How can molecular docking predict the biological interactions of this compound?

- Methodology : AutoDock4 or Vina software models ligand-receptor interactions. Flexible side-chain docking (e.g., for kinase targets) accounts for receptor conformational changes. Parameters include grid spacing (0.375 Å), Lamarckian genetic algorithm, and 100 runs to ensure reproducibility .

- Validation : Compare docking scores (binding energy ≤ -8 kcal/mol) with experimental IC values from enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers address low synthetic yields of this compound derivatives?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to improve aryl-thiazole bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining high yields (>90%) .

- In Situ Monitoring : Use TLC or HPLC to identify side products (e.g., oxidation of methanol to aldehyde) and adjust reducing agents (NaBH vs. LiAlH) .

Q. How to resolve contradictions in reported biological activity data for thiazole-containing analogs?

- Methodology :

- Assay Standardization : Compare IC values across cell lines (e.g., HCT-116 vs. MCF-7) under consistent conditions (e.g., 48-hour exposure, 10% FBS) .

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation (t < 30 min) explains variability in cytotoxicity .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. What strategies improve aqueous solubility for in vivo studies of this compound?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the methanol group, which hydrolyze in vivo to regenerate the active compound .

- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility (>5 mg/mL) without precipitation .

- Structural Modifications : Replace the phenyl ring with pyridyl or morpholino groups to increase polarity (clogP reduction from 2.8 to 1.5) .

Q. How to conduct structure-activity relationship (SAR) studies for anticancer activity in thiazole derivatives?

- Methodology :

- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups at the thiazole 2-position) and test against cancer cell panels .

- QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) and correlate with antiproliferative activity (R > 0.85) .

- In Vivo Validation : Prioritize compounds with >50% tumor growth inhibition in xenograft models (e.g., BALB/c mice) and low hepatotoxicity (ALT/AST ≤ 2× baseline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.